Methyl 4-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoate
Description
Methyl 4-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoate is a complex organic compound that features a pyrazole ring substituted with a bromine atom
Properties
Molecular Formula |
C10H16BrN3O2 |
|---|---|
Molecular Weight |
290.16 g/mol |
IUPAC Name |
methyl 4-(4-bromopyrazol-1-yl)-2-methyl-2-(methylamino)butanoate |
InChI |
InChI=1S/C10H16BrN3O2/c1-10(12-2,9(15)16-3)4-5-14-7-8(11)6-13-14/h6-7,12H,4-5H2,1-3H3 |
InChI Key |
DGFJUDOBNLRZHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=C(C=N1)Br)(C(=O)OC)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoate typically involves the reaction of 4-bromo-1H-pyrazole with a suitable butanoate derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, facilitating its nucleophilic attack on the butanoate ester. The reaction is generally carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrazoles, carboxylic acids, and reduced derivatives, which can be further utilized in different applications .
Scientific Research Applications
Methyl 4-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including enzyme inhibitors and receptor modulators.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of Methyl 4-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to the active sites of these targets, modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1H-pyrazole
- Methyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate
- 4-Bromo-3-ethyl-1-methyl-1H-pyrazole
Uniqueness
Methyl 4-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the ester group allows for versatile chemical modifications, making it a valuable compound in various research fields .
Biological Activity
Methyl 4-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoate is a compound of interest due to its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and molecular interactions.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C₉H₁₃BrN₄O₂
- SMILES : CC(C(=O)OC)N1C=C(C=N1)Br
- InChIKey : OQTCOFRTCLKRKC-UHFFFAOYSA-N
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related pyrazole derivatives. For instance, compounds derived from 4-bromo-3-methylphenyl exhibited significant activity against various bacterial strains, including multidrug-resistant Salmonella Typhi. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 mg/mL to 50 mg/mL, indicating varying levels of potency against the pathogens tested .
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Compound A | 50 | 100 |
| Compound B | 25 | 50 |
| Compound C | 12.5 | 25 |
| Compound D | 6.25 | 12.5 |
Enzyme Inhibition Studies
In vitro studies have shown that this compound acts as a competitive inhibitor of alkaline phosphatase (ALP). The IC₅₀ value was determined to be approximately 1.469 ± 0.02 µM, suggesting a strong inhibitory effect on this enzyme .
Enzyme Kinetics
The kinetics were assessed using the Lineweaver-Burk plot, demonstrating that the compound effectively inhibits ALP through competitive mechanisms.
Molecular Docking Studies
Molecular docking studies provided insights into the binding interactions between the compound and target proteins. The binding free energy () was calculated to be -6.3891 kCal/mole, indicating favorable interactions within the protein's active site. Notably, hydrogen bonds were formed with key amino acids such as Lys550 and Gln546 .
Broader Biological Activities
Beyond antibacterial activity, pyrazole derivatives are recognized for their diverse biological activities, including:
- Antitumor Properties : Pyrazole compounds have been studied for their potential in cancer therapy.
- Anti-inflammatory Effects : They exhibit anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
- Analgesic and Antipyretic Activities : Some derivatives show promise as pain relievers and fever reducers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
